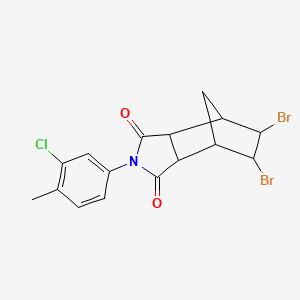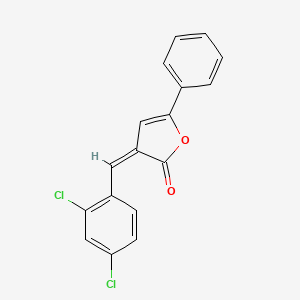![molecular formula C17H14N2O3 B11690099 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-5-methylfuran-2-carbohydrazide](/img/structure/B11690099.png)
N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-5-methylfuran-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(2-hidroxinaftalen-1-il)metilideno]-5-metilfurano-2-carbohidrazida es un compuesto que pertenece a la clase de las hidrazonas. Las hidrazonas se caracterizan por la presencia del grupo funcional -NHN=CH-. Este compuesto se sintetiza mediante la reacción de condensación del 2-hidroxinaftalen-1-carbaldehído y la 5-metilfurano-2-carbohidrazida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(E)-(2-hidroxinaftalen-1-il)metilideno]-5-metilfurano-2-carbohidrazida suele implicar los siguientes pasos:
Reacción de condensación: El método principal para sintetizar este compuesto es a través de la reacción de condensación entre el 2-hidroxinaftalen-1-carbaldehído y la 5-metilfurano-2-carbohidrazida en etanol.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para lograr mayores rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(E)-(2-hidroxinaftalen-1-il)metilideno]-5-metilfurano-2-carbohidrazida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente en sustitución nucleofílica, debido a la presencia del grupo funcional hidrazona.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Derivados oxidados del anillo de naftaleno.
Reducción: Derivados de hidrazona reducidos.
Sustitución: Derivados de hidrazona sustituidos con diversos grupos funcionales.
Aplicaciones Científicas De Investigación
N'-[(E)-(2-hidroxinaftalen-1-il)metilideno]-5-metilfurano-2-carbohidrazida tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(2-hidroxinaftalen-1-il)metilideno]-5-metilfurano-2-carbohidrazida implica su interacción con objetivos biológicos. El compuesto puede formar complejos con iones metálicos, que luego pueden interactuar con enzimas y otras proteínas. Estas interacciones pueden inhibir la actividad de las enzimas, lo que lleva a efectos antimicrobianos . Los estudios de acoplamiento molecular han demostrado que el compuesto se une eficazmente a enzimas bacterianas como la adenilato quinasa y la peptide deformilasa, así como a enzimas fúngicas como la ADN polimerasa .
Comparación Con Compuestos Similares
N'-[(E)-(2-hidroxinaftalen-1-il)metilideno]-5-metilfurano-2-carbohidrazida se puede comparar con otros compuestos de hidrazona similares:
N'-[(E)-(2,5-dimetoxi fenil)metilideno]bifenil-4-carbohidrazida: Este compuesto tiene características estructurales similares pero difiere en el patrón de sustitución en el anillo fenilo.
N'-[(E)-(4-fluorofenil)metilideno]bifenil-4-carbohidrazida: Este compuesto contiene un átomo de flúor, que puede influir en su reactividad y actividad biológica.
N'-[(E)-(2-hidroxinaftalen-1-il)metilideno]-4-oxopiperidina-1-carbohidrazida: Este compuesto tiene una porción de naftaleno similar pero difiere en el enlace de hidrazona.
La singularidad de N'-[(E)-(2-hidroxinaftalen-1-il)metilideno]-5-metilfurano-2-carbohidrazida radica en su patrón específico de sustitución y la presencia del anillo de furano, que puede influir en su reactividad química y actividad biológica.
Propiedades
Fórmula molecular |
C17H14N2O3 |
|---|---|
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c1-11-6-9-16(22-11)17(21)19-18-10-14-13-5-3-2-4-12(13)7-8-15(14)20/h2-10,20H,1H3,(H,19,21)/b18-10+ |
Clave InChI |
PZLFPZBMAYUYID-VCHYOVAHSA-N |
SMILES isomérico |
CC1=CC=C(O1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
SMILES canónico |
CC1=CC=C(O1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11690028.png)

![2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B11690036.png)
![2,2'-(ethane-1,2-diyldisulfanediyl)bis{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole}](/img/structure/B11690041.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11690059.png)
![3-(4-Fluorophenyl)-4-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]-1-phenyl-1H-pyrazole](/img/structure/B11690062.png)
![2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}[2-nitro-4-(trifluoromethyl)phenyl]amino)ethanol](/img/structure/B11690067.png)
![N-(3-{[(E)-(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]amino}phenyl)-2-chlorobenzamide](/img/structure/B11690079.png)
![1-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B11690081.png)

![(3-chlorophenyl)-N-{5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo(1, 3-thiazolidin-3-yl)}carboxamide](/img/structure/B11690113.png)
![2-hydroxy-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11690120.png)
